molecular formula C22H28N2O3 B12772259 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine CAS No. 104688-41-7

1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine

Cat. No.: B12772259
CAS No.: 104688-41-7
M. Wt: 368.5 g/mol
InChI Key: WBGKSOGUMQKYCN-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyacetophenone: Shares the methoxyphenyl group but lacks the piperazine ring.

    4-Hydroxy-2-quinolones: Contains a similar hydroxyl group but has a different core structure.

    2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid: Similar in having a methoxyphenyl group but differs in the overall structure.

Uniqueness

1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

104688-41-7

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

4-(2-hydroxy-5-methoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one

InChI

InChI=1S/C22H28N2O3/c1-23-12-14-24(15-13-23)22(26)11-9-19(17-6-4-3-5-7-17)20-16-18(27-2)8-10-21(20)25/h3-8,10,16,19,25H,9,11-15H2,1-2H3

InChI Key

WBGKSOGUMQKYCN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

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